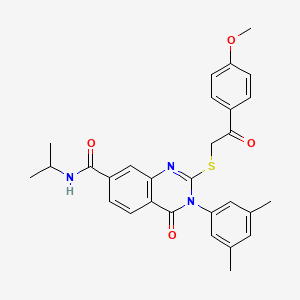

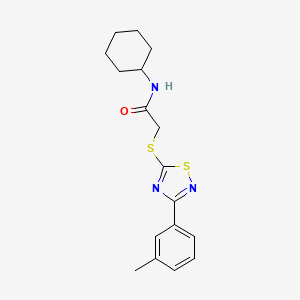

![molecular formula C14H12FNO3 B2532730 [3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate CAS No. 1436348-67-2](/img/structure/B2532730.png)

[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluoropyridines, such as “[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate”, involves various methods . These methods include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and fluoropyridines fused with carbo-, heterocycles . Specific synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C14H12FNO3. The presence of fluorine in the molecule is significant as fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis

Fluoropyridines, such as “this compound”, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Applications De Recherche Scientifique

Synthesis and Anticancer Applications

Substituted pyridine and phenyl compounds have been actively researched for their potential in synthesizing selective kinase inhibitors and anticancer agents. For instance, the discovery of a selective Met kinase inhibitor with significant tumor stasis effects in gastric carcinoma models highlights the therapeutic potential of such compounds (Schroeder et al., 2009). Similarly, 2-phenylthiazole-4-carboxamide derivatives exhibit cytotoxicity against various cancer cell lines, indicating the broad applicability of phenyl and pyridine derivatives in cancer treatment (Aliabadi et al., 2010).

Catalytic and Synthetic Chemistry

The synthesis of polyfunctionalized compounds, such as piperidone oxime ethers, showcases the versatility of phenyl and pyridine derivatives in producing molecules with significant antiproliferative activity (Parthiban et al., 2011). This underscores the potential of "[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate" in synthesizing new compounds with biological or catalytic applications.

Environmental and Microbial Applications

Research on the transformation of phenolic compounds under methanogenic conditions reveals the environmental relevance of such chemical transformations (Bisaillon et al., 1993). The study indicates the ability of microbial consortia to metabolize phenolic compounds, suggesting potential environmental applications for phenyl and pyridine derivatives in bioremediation and pollution control.

Fluorinated Compounds in Drug Design

The role of fluorinated compounds in medicinal chemistry is well-documented, with fluorine atoms often enhancing the metabolic stability and bioactivity of pharmaceuticals. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid illustrates the strategic incorporation of fluorine into bioactive molecules, potentially improving their pharmacokinetic properties (Van Hende et al., 2009).

Propriétés

IUPAC Name |

[3-(methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-18-9-10-3-2-4-12(7-10)19-14(17)11-5-6-16-13(15)8-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWXPCFWUSVILS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)OC(=O)C2=CC(=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

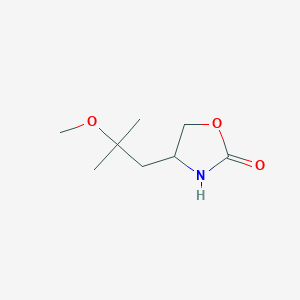

![2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2532652.png)

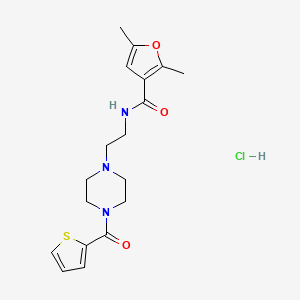

![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2532657.png)

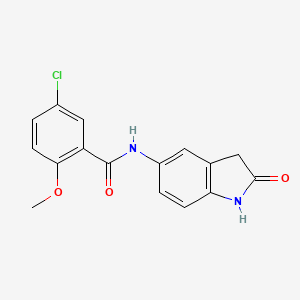

![methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2532659.png)

![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-eny lacetamide](/img/structure/B2532661.png)

![1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B2532669.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2532670.png)